molecular formula C11H17N3O3S B11788073 tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate

Cat. No.: B11788073
M. Wt: 271.34 g/mol
InChI Key: KXAHNFMMJIHBAT-UHFFFAOYSA-N
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Description

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C11H17N3O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a pyrimidine ring, and a methylsulfinyl group.

Preparation Methods

The synthesis of tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate involves several steps. One common method includes the reaction of 2-(methylsulfinyl)pyrimidine-4-carbaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group to a methylthio group using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate: This compound has a similar structure but with a sulfonyl group instead of a sulfinyl group.

    N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: This compound has a more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

tert-butyl N-[(2-methylsulfinylpyrimidin-4-yl)methyl]carbamate

InChI

InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(15)13-7-8-5-6-12-9(14-8)18(4)16/h5-6H,7H2,1-4H3,(H,13,15)

InChI Key

KXAHNFMMJIHBAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)C

Origin of Product

United States

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